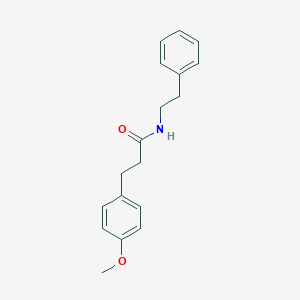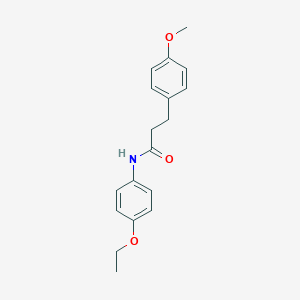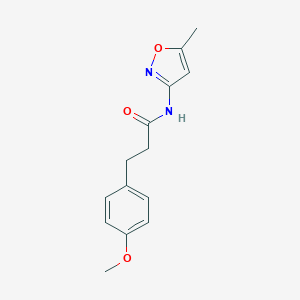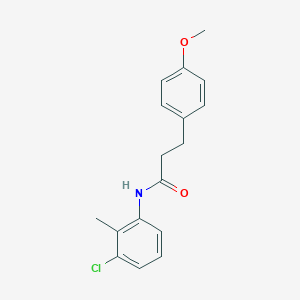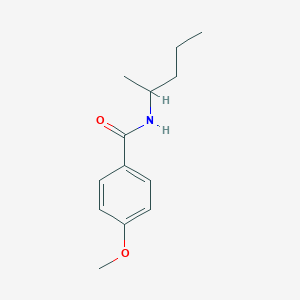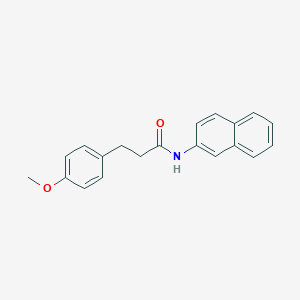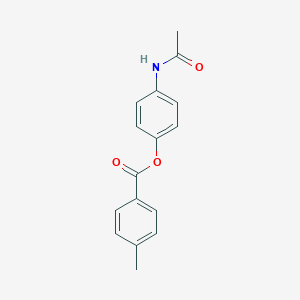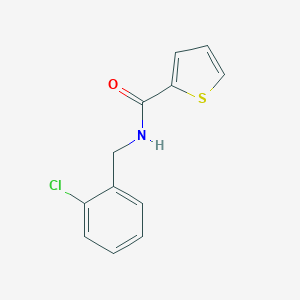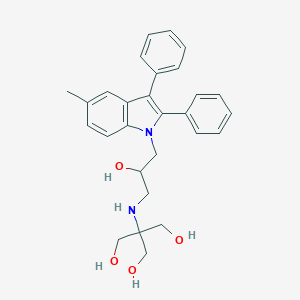
2-((2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)amino)-2-(hydroxymethyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)amino)-2-(hydroxymethyl)propane-1,3-diol is a useful research compound. Its molecular formula is C28H32N2O4 and its molecular weight is 460.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)amino)-2-(hydroxymethyl)propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)amino)-2-(hydroxymethyl)propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application Summary
a. Targeting PknB as a Drug Target
PknB is an essential serine/threonine kinase in Mycobacterium tuberculosis. It plays crucial roles in cell division, metabolism, and signal transduction pathways. Researchers have explored PknB as a potential drug target to combat TB. Inhibitors of PknB could disrupt bacterial growth and viability, making them promising candidates for new antituberculosis drugs .
Experimental Procedures and Technical Details
a. In Vitro Assays
Researchers perform in vitro assays to evaluate the inhibitory effects of compounds like PknB-IN-2 on PknB kinase activity. These assays involve incubating PknB with the compound and measuring its impact on phosphorylation of specific substrates (e.g., GarA). Various techniques, such as radiometric assays or fluorescence-based methods, can quantify kinase activity inhibition .
b. Structural Studies
Structural studies, including X-ray crystallography or NMR spectroscopy, help elucidate the binding mode of PknB-IN-2 to PknB. Understanding the interactions between the compound and the kinase’s active site aids in rational drug design.
Results and Outcomes
a. Inhibition of PknB Activity
PknB-IN-2 inhibits PknB kinase activity, disrupting essential cellular processes. This inhibition leads to growth arrest, altered cell shape, and changes in the bacterial cell envelope. Additionally, PknB-IN-2 treatment results in increased susceptibility to antibiotics, including rifampin, a key TB drug .
b. Phosphoproteomic Changes
Phosphoproteomic analysis reveals altered protein phosphorylation patterns upon PknB-IN-2 treatment. Researchers identify candidate substrates of PknB, shedding light on the kinase’s regulatory roles in M. tuberculosis physiology .
Conclusion
PknB-IN-2 holds promise as a potential antituberculosis agent by targeting PknB. Further research is needed to optimize its efficacy, pharmacokinetics, and safety profile. Understanding the detailed mechanisms of action and potential side effects will be critical for its clinical development .
properties
IUPAC Name |
2-(hydroxymethyl)-2-[[2-hydroxy-3-(5-methyl-2,3-diphenylindol-1-yl)propyl]amino]propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4/c1-20-12-13-25-24(14-20)26(21-8-4-2-5-9-21)27(22-10-6-3-7-11-22)30(25)16-23(34)15-29-28(17-31,18-32)19-33/h2-14,23,29,31-34H,15-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRABSVSVBDUTFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC(CO)(CO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)amino)-2-(hydroxymethyl)propane-1,3-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

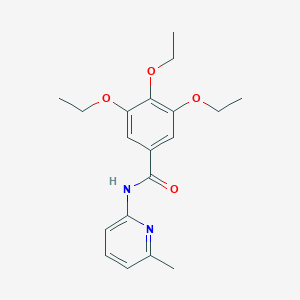
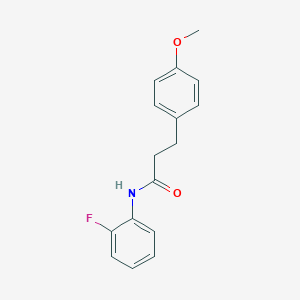
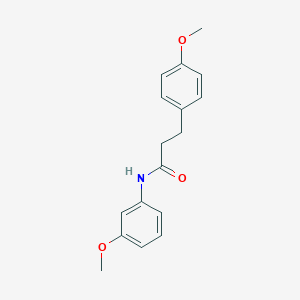
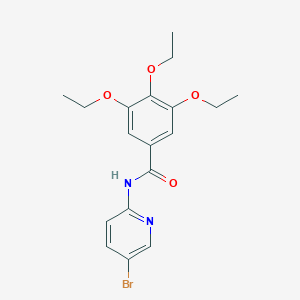
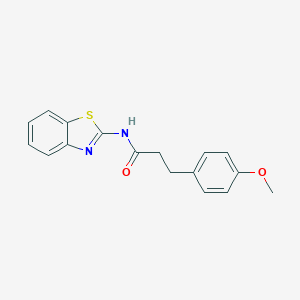
![3,4,5-triethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B502941.png)
